molecular formula C25H31N5O4S B2965854 N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189458-46-5

N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2965854
CAS No.: 1189458-46-5
M. Wt: 497.61
InChI Key: UNAIDQLYVZJOPN-UHFFFAOYSA-N
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Description

N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic heterocyclic compound featuring a thieno-triazolo-pyrimidin core fused with a substituted propanamide side chain. Its structural complexity arises from the integration of multiple pharmacophores, including the isobutyl group, diethoxybenzyl moiety, and a triazolo-pyrimidin ring system. Such hybrid architectures are often designed to enhance binding affinity and selectivity toward biological targets, particularly enzymes or receptors involved in inflammatory or oncogenic pathways .

These techniques enable comparisons of physicochemical properties, stability, and bioactivity across related derivatives.

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4S/c1-5-33-19-8-7-17(13-20(19)34-6-2)14-26-22(31)10-9-21-27-28-25-29(15-16(3)4)24(32)23-18(30(21)25)11-12-35-23/h7-8,11-13,16H,5-6,9-10,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAIDQLYVZJOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen and sulfur in their ring structures. The unique structural features of this compound suggest various mechanisms of action that could be explored for therapeutic applications.

Structural Characteristics

The molecular formula and weight of this compound are critical for understanding its biological activity. The compound's structure includes:

  • Diethoxybenzyl group : Enhances solubility and may influence receptor binding.
  • Thieno-triazole moiety : Associated with diverse biological activities including anticancer and antimicrobial effects.
  • Propanamide linkage : May contribute to the stability and bioavailability of the compound.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of thieno-triazole have shown promising cytotoxic effects against various human tumor cell lines. Studies have reported IC50 values in the low nanomolar range for related compounds, suggesting that this compound may also possess potent antitumor activity .

Mechanistic Insights

The mechanism of action for this compound could involve inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example:

  • Inhibition of GSK-3β : Similar compounds have been identified as GSK-3β inhibitors which play a crucial role in cancer progression .
  • Phosphodiesterase Inhibition : Compounds that inhibit phosphodiesterases (PDEs) are known to modulate intracellular cAMP levels, impacting cell growth and apoptosis .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound AThieno-triazoleAnticancer
Compound BBenzylideneAntibacterial
Compound CQuinazolineAntitumor

This table illustrates how this compound compares structurally and functionally with other biologically active compounds.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds in clinical settings:

  • Cytotoxicity Studies : A series of thieno-triazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the substituents significantly altered the potency .
  • In Vivo Efficacy : Animal models treated with related compounds exhibited reduced tumor growth and improved survival rates compared to controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The thieno-triazolo-pyrimidin scaffold is structurally analogous to purine-based inhibitors (e.g., kinase or phosphodiesterase inhibitors). However, the incorporation of sulfur and nitrogen atoms in the fused ring system may confer distinct electronic and steric properties. Below is a comparative analysis with selected analogs:

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Thieno-triazolo-pyrimidin 3,4-diethoxybenzyl, isobutyl, propanamide Hypothetical kinase inhibition*
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Thieno-pyrimidin Varied alkyl/aryl groups Antibacterial, antifungal activity
Triazolo-pyrimidine inhibitors (e.g., adenosine receptor antagonists) Triazolo-pyrimidin Halogenated aryl groups Anti-inflammatory, neuroprotective
Purine analogs (e.g., Olaparib) Purine Fluorophenyl, cyclopropyl PARP inhibition (anticancer)

Notes:

  • Substituent Impact : The 3,4-diethoxybenzyl group may increase metabolic stability relative to simpler alkyl chains in other analogs .

Physicochemical and Pharmacokinetic Properties

Comparative solubility, logP, and metabolic stability data are unavailable for the target compound. However, general trends for similar molecules include:

  • LogP: Thieno-triazolo-pyrimidin derivatives typically exhibit logP values >3 due to aromatic and hydrophobic substituents, favoring membrane permeability but limiting aqueous solubility.
  • Metabolic Stability : Ethoxy groups (as in the target compound) may slow oxidative metabolism compared to methoxy or hydroxyl analogs.

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